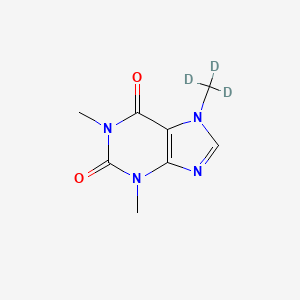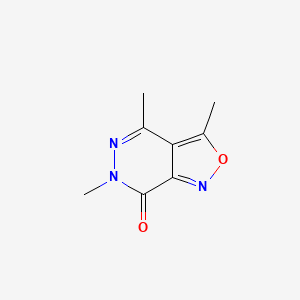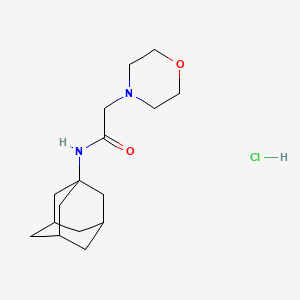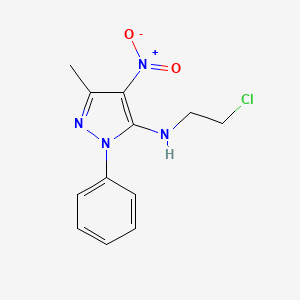
1,3-Dimethyl-7-(trideuteriomethyl)purine-2,6-dione
Vue d'ensemble
Description
1,3-Dimethyl-7-(trideuteriomethyl)purine-2,6-dione, also known as 7-deutero-1,3-dimethylpurine-2,6-dione, is a purine derivative that has been studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments to explore its synthesis, mechanism of action, biochemical and physiological effects, and potential future directions.
Applications De Recherche Scientifique
Thermodynamic Property Research
This compound is used in the study of thermodynamic properties of organic molecules. Researchers utilize it to understand phase behavior, stability, and reactivity under various temperature and pressure conditions. The data obtained are critical for designing processes in chemical engineering and related fields .
Metabolic Pathway Analysis
In biochemistry, stable isotope-labeled compounds like 1,3-Dimethyl-7-(trideuteriomethyl)purine-2,6-dione allow for precise tracking and quantification of individual atoms in metabolic pathways. This is particularly useful in drug metabolism studies, where understanding the fate of pharmaceuticals within the body is essential .
Crystallography
The compound serves as a subject in crystallography to determine the crystal and molecular structures of organic molecules. By analyzing the diffraction patterns, researchers can infer the positions of atoms within the crystal lattice, which is fundamental to material science and pharmacology .
Chemical Synthesis
1,3-Dimethyl-7-(trideuteriomethyl)purine-2,6-dione is a key intermediate in the synthesis of various pharmaceuticals and organic compounds. Its unique structure allows for the introduction of deuterium atoms into other molecules, which can be beneficial for creating isotopically labeled compounds or improving the stability of pharmaceuticals.
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reference material when performing quantitative analyses. Its well-characterized properties make it an ideal candidate for calibrating instruments and validating analytical methods .
Research on Physical Properties
The compound’s physical properties, such as melting point, boiling point, and density, are of interest in physical chemistry. Understanding these properties helps in predicting the behavior of the compound in different environments and can lead to the development of new materials with desired characteristics .
Safety And Hazards
While specific safety and hazards information for 1,3-Dimethyl-7-(trideuteriomethyl)purine-2,6-dione is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
1,3-dimethyl-7-(trideuteriomethyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVLZVUVIJVGH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514759 | |
| Record name | 1,3-Dimethyl-7-(~2~H_3_)methyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-(trideuteriomethyl)purine-2,6-dione | |
CAS RN |
26351-04-2 | |
| Record name | 3,7-Dihydro-1,3-dimethyl-7-(methyl-d3)-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26351-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-7-(~2~H_3_)methyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl N-[3-(dimethylamino)propyl]carbamate](/img/structure/B1654650.png)


![1-(4-Bromo-3-methylphenyl)-3-[[2-[5-(2,3-dichlorophenyl)tetrazol-2-yl]acetyl]amino]thiourea](/img/structure/B1654653.png)

![13,15-Dichloro-8-methyl-4,6-diphenyl-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),11,13,15,17-hexaene-3,5,9-trione](/img/structure/B1654656.png)
![14-Methoxy-8-methyl-4,6-diphenyl-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),11,13,15,17-hexaene-3,5,9-trione](/img/structure/B1654657.png)
![8-Methyl-5-morpholin-4-yl-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B1654659.png)
![15-Fluoro-4,6,8-trimethyl-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),11,13,15,17-hexaene-3,5,9-trione](/img/structure/B1654660.png)
